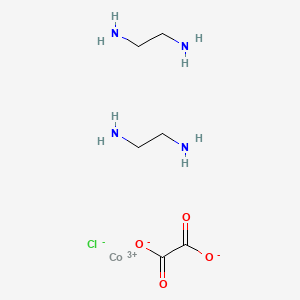
(-)-Bis(ethanediam8ine)(ethanedioato)cobalt chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is a coordination compound that features cobalt as the central metal ion. This compound is part of a broader class of coordination complexes, which are known for their diverse chemical properties and applications. Coordination compounds typically consist of a central metal ion bonded to surrounding ligands, which can be molecules or ions that donate electron pairs to the metal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride involves the reaction of cobalt salts with ethanediamine and ethanedioate under controlled conditions. One common method includes dissolving cobalt chloride in water, followed by the addition of ethanediamine and ethanedioate. The mixture is then heated and stirred to facilitate the formation of the coordination complex. The resulting product is typically isolated through crystallization and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable techniques such as continuous flow synthesis or electrochemical methods. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(-)-Bis(ethanediamine)(ethanedioato)cobalt chloride undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can convert the cobalt ion to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can produce new coordination compounds with different ligands .
Scientific Research Applications
Chemistry
In chemistry, (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is used as a model compound to study coordination chemistry principles, including ligand exchange, coordination geometry, and electronic properties .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules and its unique redox properties .
Industry
Industrially, the compound finds applications in catalysis, where it serves as a catalyst for various chemical reactions, including oxidation and reduction processes. Its stability and reactivity make it suitable for use in industrial processes .
Mechanism of Action
The mechanism of action of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride involves its interaction with molecular targets through coordination bonds. The cobalt center can undergo redox reactions, influencing the activity of enzymes and other proteins. The ligands can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cobalt coordination complexes such as:
- trans-Dichlorobis(ethylenediamine)cobalt(III) chloride
- Cobalt(II) chloride hexahydrate
- Cobalt(III) acetylacetonate
Uniqueness
What sets (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride apart is its specific combination of ligands, which confer unique electronic and steric properties. This uniqueness makes it particularly valuable for studying specific coordination chemistry phenomena and for applications requiring precise control over reactivity and stability .
Properties
CAS No. |
62598-17-8 |
|---|---|
Molecular Formula |
C6H16ClCoN4O4 |
Molecular Weight |
302.60 g/mol |
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;oxalate;chloride |
InChI |
InChI=1S/2C2H8N2.C2H2O4.ClH.Co/c2*3-1-2-4;3-1(4)2(5)6;;/h2*1-4H2;(H,3,4)(H,5,6);1H;/q;;;;+3/p-3 |
InChI Key |
BHDNLKYCYAIMFT-UHFFFAOYSA-K |
Canonical SMILES |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Cl-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















